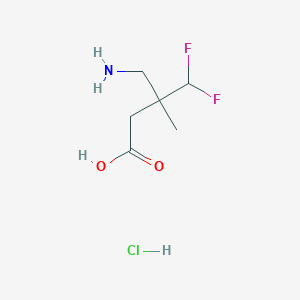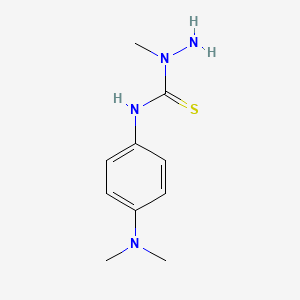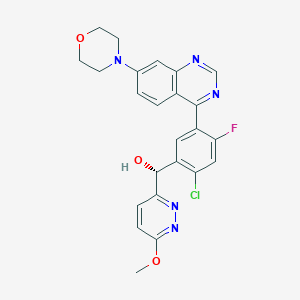
3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride, also known as DREADD ligand, is a chemical compound used in scientific research to manipulate the activity of specific neurons in the brain. DREADD stands for Designer Receptors Exclusively Activated by Designer Drugs. This compound is used to activate or inhibit neurons in a controlled manner, allowing researchers to study the effects of specific neural circuits on behavior and physiology.
作用機序
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system works by introducing a modified receptor into specific neurons in the brain. This receptor is activated by a specific compound, in this case, 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride. When the compound is administered, it selectively activates or inhibits the neurons expressing the modified receptor, allowing researchers to study the effects on behavior and physiology.
Biochemical and Physiological Effects:
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has been used to study a wide range of physiological and behavioral effects. For example, it has been used to study the role of specific neurons in reward processing, fear conditioning, and social behavior. It has also been used to study the effects of specific neurotransmitters on behavior and physiology.
実験室実験の利点と制限
One of the main advantages of the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system is that it allows researchers to selectively control the activity of specific neurons in the brain. This allows for a more precise understanding of the neural circuits involved in behavior and physiology. However, there are also limitations to the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system. For example, the modified receptor may not be expressed in all neurons of interest, and there may be off-target effects of the compound used to activate the receptor.
将来の方向性
There are many potential future directions for research using the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system. One area of interest is the use of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochlorides in the treatment of neurological disorders. Another area of interest is the development of new compounds that can activate or inhibit specific neurons in the brain. Additionally, the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system may be used to study the effects of specific genes on behavior and physiology.
合成法
The synthesis of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride involves several steps. The starting material is 3,3-difluoro-2-methylpropionic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with methylamine to form the amide, which is then reduced with lithium aluminum hydride to give the amine. The amine is then reacted with hydrochloric acid to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride.
科学的研究の応用
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has revolutionized the field of neuroscience by allowing researchers to selectively control the activity of specific neurons in the brain. This has led to a better understanding of the neural circuits involved in behavior and physiology. The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has been used to study a wide range of neurological disorders, including addiction, depression, anxiety, and schizophrenia.
特性
IUPAC Name |
3-(aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-6(3-9,5(7)8)2-4(10)11;/h5H,2-3,9H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLVJNHDCEKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)


![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)

![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)
